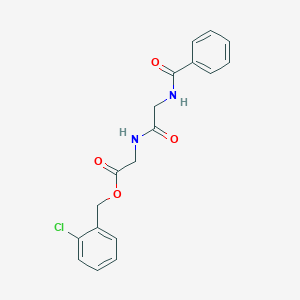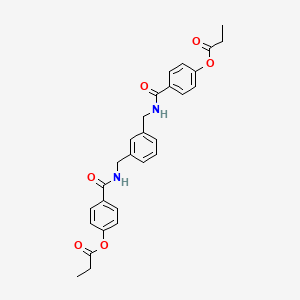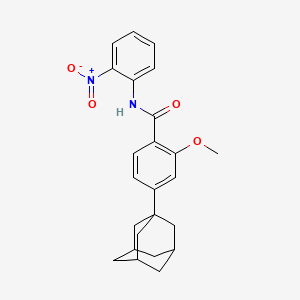![molecular formula C15H20BrNO2 B4111002 1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)
1-[2-(4-bromophenoxy)propanoyl]azepane
Descripción general
Descripción
1-[2-(4-bromophenoxy)propanoyl]azepane, also known as JNJ-5207852, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-bromophenoxy)propanoyl]azepane involves the inhibition of HDAC activity, leading to the accumulation of acetylated histones and altered gene expression. This results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]azepane has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[2-(4-bromophenoxy)propanoyl]azepane is its ability to inhibit HDAC activity, which makes it a promising candidate for the development of new anticancer drugs. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-[2-(4-bromophenoxy)propanoyl]azepane. One area of research is the development of new HDAC inhibitors based on the structure of 1-[2-(4-bromophenoxy)propanoyl]azepane. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as inflammatory disorders and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 1-[2-(4-bromophenoxy)propanoyl]azepane in clinical trials.
In conclusion, 1-[2-(4-bromophenoxy)propanoyl]azepane is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of HDAC activity, leading to altered gene expression and induction of cell cycle arrest and apoptosis. Further research is needed to explore its full potential in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-[2-(4-bromophenoxy)propanoyl]azepane has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(4-bromophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-12(19-14-8-6-13(16)7-9-14)15(18)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUJUFDLYCWZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



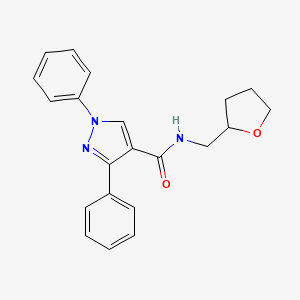
![2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)(methyl)amino]benzoic acid](/img/structure/B4110941.png)
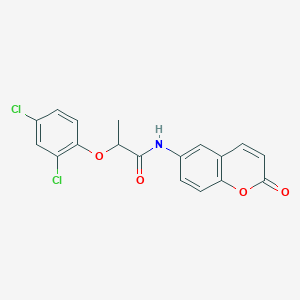
![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)
![diethyl 3-methyl-5-{[4-(phenylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4110963.png)

![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
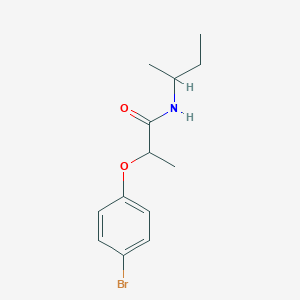
![4-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoic acid](/img/structure/B4110994.png)

